(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the Fmoc group to yield the free amino acid.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This hydroxyl group can participate in additional chemical reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid |
InChI |
InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
ZJOXBTUTWNPBPW-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCO)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O |
Origin of Product |
United States |
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